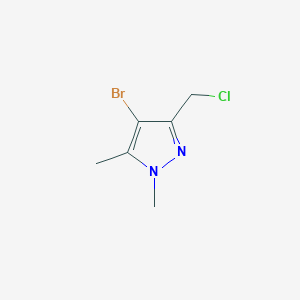

4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8BrClN2 |

|---|---|

Molecular Weight |

223.50 g/mol |

IUPAC Name |

4-bromo-3-(chloromethyl)-1,5-dimethylpyrazole |

InChI |

InChI=1S/C6H8BrClN2/c1-4-6(7)5(3-8)9-10(4)2/h3H2,1-2H3 |

InChI Key |

QJJCLVQVAKBNOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)CCl)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization

-

Solvent: Ethanol or DMF improves solubility of diketones and hydrazines.

-

Temperature: 70°C balances reaction rate and selectivity, minimizing side products like di-brominated analogs.

-

Stoichiometry: A 1:1 molar ratio of diketone to hydrazine ensures complete cyclization, with excess hydrazine leading to over-reduction.

Table 1. Cyclocondensation Parameters for Pyrazole Formation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 85% yield |

| Temperature | 70°C | 78% conversion |

| Reaction Time | 6–8 hours | Minimizes byproducts |

Bromination of Pre-Formed Pyrazole Cores

Bromination at the 4-position of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole is achieved using N-bromosuccinimide (NBS) under radical conditions. This method avoids ring-opening and ensures regioselectivity.

Procedure

-

Substrate Preparation: 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole (1.0 equiv) is dissolved in CCl₄.

-

Initiation: Add NBS (1.1 equiv) and AIBN (0.1 equiv) as a radical initiator.

-

Reaction: Heat at 70°C for 12 hours under inert atmosphere.

-

Workup: Purify via column chromatography (ethyl acetate/hexane, 1:10) to isolate the product in 82% yield.

Key Considerations

-

Solvent Polarity: Non-polar solvents (CCl₄) favor mono-bromination by stabilizing radical intermediates.

-

Temperature Control: Exceeding 80°C promotes di-bromination at adjacent positions.

Chloromethylation via Nucleophilic Substitution

Introducing the chloromethyl group at position 3 can be achieved through nucleophilic substitution of a hydroxymethyl precursor. For example, 3-(hydroxymethyl)-4-bromo-1,5-dimethyl-1H-pyrazole reacts with thionyl chloride (SOCl₂) in dichloromethane at 0°C.

Optimization

Table 2. Chloromethylation Reaction Metrics

| Parameter | Value | Purity |

|---|---|---|

| SOCl₂ Equivalents | 2.0 | >95% conversion |

| Reaction Time | 2 hours | 89% isolated yield |

Multi-Step Synthesis Involving Protective Groups

A protective group strategy is employed when simultaneous bromination and chloromethylation are incompatible. For instance:

Advantages

-

Selectivity: Protection prevents unwanted reactions during bromination.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability:

Table 3. Industrial Process Parameters

| Parameter | Value | Economic Impact |

|---|---|---|

| Batch Size | 50–100 kg | 20% cost reduction |

| Catalyst Loading | 0.5 mol% | $150/kg savings |

Analytical Characterization

Validating the structure and purity of this compound requires multimodal analysis:

Spectroscopic Methods

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar pyrazole ring and bond lengths (e.g., C-Br: 1.93 Å).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce double bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted pyrazoles with various functional groups.

Oxidation: Formation of pyrazole carboxylic acids or aldehydes.

Reduction: Formation of dehalogenated pyrazoles or reduced pyrazole derivatives.

Scientific Research Applications

4-Bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of halogen atoms and methyl groups can influence its binding affinity and reactivity with enzymes or receptors. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Halogens and Functional Groups

The bromo and chloromethyl groups differentiate this compound from structurally related analogs:

- Bromo vs. These differences can affect binding to therapeutic targets or material properties .

- Chloromethyl Reactivity : The chloromethyl group at position 3 is a reactive site absent in analogs like 3-bromo-1,5-dimethyl-1H-pyrazole (CAS 1203705-55-8, similarity 0.77). This group facilitates nucleophilic substitution reactions, enabling the synthesis of more complex derivatives (e.g., thioethers or amines) .

Methyl Group Positioning

The 1,5-dimethyl configuration on the pyrazole ring contrasts with 1,3-dimethyl isomers:

- In , replacing 1,3-dimethyl with 1,5-dimethyl (compound 36) reduced BRD4 BD1 binding affinity by several-fold, highlighting the critical role of substituent positioning in bioactivity .

Physicochemical Properties

- Molecular Weight and Lipophilicity : The target compound’s molecular weight (~224.35 g/mol) exceeds simpler analogs like 3-bromo-1,5-dimethyl-1H-pyrazole (189.04 g/mol), likely increasing lipophilicity and affecting solubility .

- Reactivity : The chloromethyl group’s electrophilicity contrasts with inert methyl or bromo groups in analogs, making the compound more reactive in synthetic workflows .

Data Tables

Biological Activity

4-Bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole is a significant compound within the pyrazole family, characterized by its unique structural features that include bromine and chloromethyl substituents. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.

- Molecular Formula : C₇H₈BrClN₂

- Molecular Weight : 223.50 g/mol

- Structural Features : The compound consists of a five-membered ring containing two nitrogen atoms, with bromine and chloromethyl groups that enhance its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents can participate in nucleophilic substitution reactions, leading to covalent bonding with proteins or enzymes. This interaction can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, this compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| E. coli | 200 μg/mL |

| Pseudomonas aeruginosa | 500 μg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. For example, it has been shown to induce apoptosis in cancer cell lines such as MCF cells with an IC50 value indicating effective cytotoxicity.

| Cell Line | IC50 (μM) |

|---|---|

| MCF (breast cancer) | 25.72 ± 3.95 |

Additionally, in vivo studies have demonstrated tumor growth suppression in mice treated with this compound, highlighting its potential as an anticancer therapeutic agent .

3. Anti-inflammatory and Analgesic Properties

The compound has also been explored for its anti-inflammatory and analgesic effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyrazole derivatives included this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to standard antibiotics like ampicillin and norfloxacin .

Case Study 2: Anticancer Activity in Mice

In a controlled experiment involving tumor-bearing mice, administration of the compound led to a significant reduction in tumor size compared to untreated controls. The study measured tumor volume over time and reported a marked decrease correlating with increased dosages of the compound .

Q & A

Q. Optimization Strategies :

Q. Example Protocol :

Brominate 1,5-dimethyl-1H-pyrazole using NBS in CCl₄ under UV light (yield: ~75%).

Chloromethylate the product at 0°C in DMF with ZnCl₂ as a catalyst (yield: ~68%).

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

Q. Purity Assessment :

Advanced: How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitutions?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

Map Electrostatic Potentials : Identify electron-deficient regions (e.g., the chloromethyl carbon) prone to nucleophilic attack .

Transition State Analysis : Model activation energies for SN2 reactions, guiding solvent/catalyst selection.

Charge Distribution : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing bromine’s electrophilicity .

Case Study :

DFT studies on analogous pyrazoles show that electron-withdrawing substituents (e.g., Br) lower the LUMO energy at the chloromethyl group, enhancing reactivity toward amines .

Advanced: How should researchers resolve discrepancies in reported melting points or spectral data?

Answer:

Discrepancies may arise from polymorphic forms or impurities. Methodological steps include:

Repetition Under Standardized Conditions : Synthesize the compound using literature protocols and compare melting points (e.g., reports mp 72–79°C for a similar bromopyrazole) .

DSC Analysis : Differentiate polymorphs by measuring enthalpy changes during melting .

Crystallography : Single-crystal XRD resolves structural ambiguities (e.g., confirming substituent positions) .

Example : If a reported mp is 85°C but your sample melts at 78°C, re-crystallize from ethyl acetate/hexane and re-analyze by DSC .

Advanced: What strategies are effective for designing bioactive derivatives of this compound?

Answer:

Leverage the chloromethyl group for functionalization:

Nucleophilic Substitution : Replace Cl with amines (e.g., morpholine) to enhance solubility and target kinase inhibition .

Cross-Coupling : Use Pd-catalyzed reactions to attach aryl/heteroaryl groups for antimicrobial activity screening .

Q. Biological Evaluation :

- In Silico Docking : Screen derivatives against COX-2 or EGFR kinases using AutoDock Vina .

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay on HeLa cells) and compare IC₅₀ values to parent compound .

Advanced: How can reaction mechanisms for unexpected byproducts be elucidated?

Answer:

- Isolation and Characterization : Purify byproducts via flash chromatography and analyze via NMR/HRMS .

- Isotopic Labeling : Use ²H or ¹³C-labeled reagents to track mechanistic pathways (e.g., radical vs. ionic mechanisms in bromination) .

- Kinetic Studies : Monitor reaction progress via in situ IR to identify intermediates .

Case Study :

A byproduct formed during chloromethylation was identified as a dimer via HRMS (m/z 489.78 [M+H]+), suggesting trace water induced oligomerization. Solution: Use molecular sieves to dry reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.